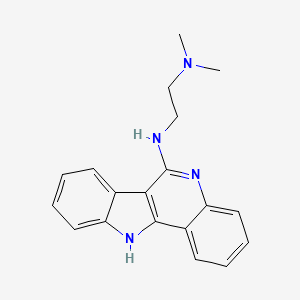
Iqdma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IQDMA is an inhibitor of the transcription factor STAT5.
Wissenschaftliche Forschungsanwendungen
Efficacy in Cancer Models
Multiple studies have demonstrated the effectiveness of IQDMA against various cancer cell lines:
- Leukemia : In K562 human leukemia cells, this compound treatment resulted in significant apoptosis through the modulation of several proteins including p21, p27, and cyclin D1. The compound induced a complete loss of cell viability at concentrations as low as 2 μM .
- Breast Cancer : In breast cancer cell lines SKBR3 and T47D, this compound exhibited dose-dependent growth inhibition. The compound's ability to interfere with critical survival pathways suggests its potential as a therapeutic agent in HER2-positive breast cancers .
Case Studies
Several notable case studies have highlighted the applications of this compound:
- K562 Cell Line Study :
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the impact of this compound on HER2-positive breast cancer cells.
- Findings : The compound demonstrated significant inhibition of cell growth and induced apoptosis through modulation of JNK and STAT5 pathways. This suggests that this compound may enhance the efficacy of existing HER-targeted therapies .
Data Summary
The following table summarizes key findings from studies involving this compound:
Eigenschaften
CAS-Nummer |
401463-02-3 |
|---|---|
Molekularformel |
C19H20N4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-(11H-indolo[3,2-c]quinolin-6-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H20N4/c1-23(2)12-11-20-19-17-13-7-3-5-9-15(13)21-18(17)14-8-4-6-10-16(14)22-19/h3-10,21H,11-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
UROLFQZUYMCOHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Kanonische SMILES |
CN(C)CCNC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IQDMA cpd N'-(11H-indolo(3,2-c)quinolin-6-yl)-N,N-dimethylethane-1,2-diamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















